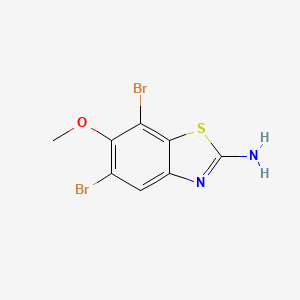
5,7-Dibromo-6-methoxy-1,3-benzothiazol-2-amine
Katalognummer B8290863
Molekulargewicht: 338.02 g/mol
InChI-Schlüssel: WXAKMLDDCWGCNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09181234B2
Procedure details


Anhydrous DMSO (2 mL) was added to a mixture of ethyl N-[(2,3,5-tribromo-4-methoxy-phenyl)carbamothioyl]carbamate (426 mg, 1.02 mmol), CuO (8 mg, 0.10 mmol) and potassium carbonate (211 mg, 1.53 mmol). The mixture was sonicated then heated to 90° C. in a pre-heated heating block under air. The mixture was cooled to rt after 55 minutes and diluted with water. The mixture was extracted into EtOAc (3×50 mL) and the combined organic layers were washed with water then brine. The organic layer was dried over Na2SO4 and the mixture filtered through a PTFE filter to remove copper salts, then the filtrate was concentrated to dryness under reduced pressure. The desired compound was obtained as an off-white solid, 208 mg (60% over 2 steps). m/z: 337.01/339.01/340.97 [M+H]+.

Name
ethyl N-[(2,3,5-tribromo-4-methoxy-phenyl)carbamothioyl]carbamate
Quantity
426 mg
Type
reactant
Reaction Step One

[Compound]
Name
CuO
Quantity
8 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.Br[C:6]1[C:11]([Br:12])=[C:10]([O:13][CH3:14])[C:9]([Br:15])=[CH:8][C:7]=1[NH:16][C:17]([NH:19]C(=O)OCC)=[S:18].C(=O)([O-])[O-].[K+].[K+]>O>[Br:15][C:9]1[C:10]([O:13][CH3:14])=[C:11]([Br:12])[C:6]2[S:18][C:17]([NH2:19])=[N:16][C:7]=2[CH:8]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
ethyl N-[(2,3,5-tribromo-4-methoxy-phenyl)carbamothioyl]carbamate
|
|
Quantity
|
426 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1Br)OC)Br)NC(=S)NC(OCC)=O
|
[Compound]
|
Name
|
CuO
|
|
Quantity
|
8 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
211 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was sonicated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating block under air
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to rt after 55 minutes
|
|
Duration
|
55 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted into EtOAc (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered through a PTFE
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove copper salts
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C2=C(N=C(S2)N)C1)Br)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
